molecular formula C11H9Cl2N3O2 B1518580 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1154206-26-4

1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1518580
CAS No.: 1154206-26-4
M. Wt: 286.11 g/mol
InChI Key: LDWSTIABOAHMJC-UHFFFAOYSA-N
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Description

1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9Cl2N3O2 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cross-Coupling Reactions

The carboxylic acid anion moiety of compounds similar to 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid has been utilized as a tunable directing group in cross-coupling reactions. For instance, in studies involving dihalo heterocycles, such as 2,6-dichloronicotinic acid and 2,5-dibromo-1,2,4-triazole derivatives, this approach has led to regioselective synthesis of substituted nicotinic acids and triazoles under various conditions (Houpis et al., 2010).

Corrosion Inhibition

A derivative closely related to the subject chemical, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has been evaluated for its efficiency in corrosion inhibition of mild steel in acidic media. The study demonstrated that such triazole derivatives could offer significant protection against corrosion, with efficiencies up to 99% in certain acidic conditions, indicating potential applications in materials science (Lagrenée et al., 2002).

Structural and Spectroscopic Studies

Research involving triazole compounds, including structural and spectroscopic analysis, provides insights into the chemical behavior and potential applications of triazole derivatives. For example, studies have characterized compounds with the triazole moiety using X-ray diffraction techniques alongside IR, 1H NMR, and 13C NMR, contributing to the knowledge base of chemical and pharmaceutical sciences (Şahin et al., 2014).

Antimicrobial and Anti-inflammatory Activities

The synthesis and evaluation of fused and non-fused 1,2,4-triazoles have shown promising anti-inflammatory and molluscicidal activities, highlighting the potential of triazole derivatives in developing new pharmaceuticals. These studies contribute to the discovery and development of novel therapeutic agents with specific biological activities (El Shehry et al., 2010).

Synthesis and Applications in Peptidomimetics

The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, utilizing ruthenium-catalyzed cycloaddition, underscores the utility of triazole compounds in creating peptidomimetics or biologically active compounds. This highlights the versatility of triazole derivatives in medicinal chemistry and drug design (Ferrini et al., 2015).

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-2-8-14-10(11(17)18)15-16(8)9-6(12)4-3-5-7(9)13/h3-5H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWSTIABOAHMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid
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1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid
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1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid
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1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid
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1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid
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1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid

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